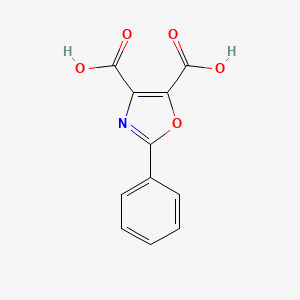

2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAADYUKSMBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15926-44-0 | |

| Record name | 2-phenyl-1,3-oxazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1,3 Oxazole 4,5 Dicarboxylic Acid and Analogs

Classical and Conventional Cyclization Routes

Traditional methods for oxazole (B20620) synthesis often rely on the cyclodehydration of precursor molecules. These well-established reactions have been fundamental in accessing a wide array of oxazole derivatives.

Cyclodehydration Reactions, e.g., Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.com A cyclodehydrating agent, such as sulfuric acid, is required to catalyze the reaction. wikipedia.orgpharmaguideline.com

The starting 2-acylamino-ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org While this method is robust for producing 2,5-diaryloxazoles, it can result in low yields when using cyclodehydrating agents like phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride. ijpsonline.com The use of polyphosphoric acid can improve yields to 50-60%. ijpsonline.com

| Reactants | Reagents | Product | Reference |

| 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H₂SO₄) | Oxazole | wikipedia.orgsynarchive.com |

Fischer-Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid in dry ether. wikipedia.orgresearchgate.net This process is fundamentally a dehydration reaction that can proceed under mild conditions. ijpsonline.comwikipedia.org

Typically, the cyanohydrin is derived from an aromatic aldehyde, and both reactants are used in equimolar amounts. wikipedia.org A specific example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in

| Reactants | Reagents | Product | Reference |

| Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazole | wikipedia.orgresearchgate.net |

| Mandelic acid nitrile, Benzaldehyde | Anhydrous HCl, Dry Ether | 2,5-Diphenyl-oxazole | wikipedia.orgcutm.ac.in |

Bredereck Reaction Approaches

The Bredereck reaction provides a route to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles and is considered an efficient and economical process. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com

| Reactants | Product | Reference |

| α-Haloketone, Amide | 2,4-Disubstituted oxazole | ijpsonline.comijpsonline.com |

| α-Hydroxyketone, Amide | Oxazole derivative | ijpsonline.com |

Modern and Advanced Synthetic Strategies

Contemporary approaches to oxazole synthesis often employ metal catalysts or novel reagents to achieve higher efficiency, milder reaction conditions, and broader substrate scope.

Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Nickel)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. Palladium, copper, and nickel catalysts are prominent in these modern strategies.

Palladium-Catalyzed Syntheses: Palladium catalysts are utilized in various C-H activation and cross-coupling reactions to construct the oxazole ring. One efficient method involves the synthesis of oxazole derivatives from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.org This reaction proceeds through sequential C-N and C-O bond formations in a single step, using palladium acetate (B1210297) as the catalyst, potassium persulfate as the oxidant, and copper(II) bromide as a promoter. organic-chemistry.org Another approach involves the palladium-catalyzed C-H activation of simple arenes and a cascade reaction with functionalized aliphatic nitriles to produce 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org

| Reactants | Catalyst/Reagents | Product | Reference |

| Amides, Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Oxazole derivatives | organic-chemistry.orgacs.org |

| Simple arenes, Aliphatic nitriles | Palladium catalyst | 2,4,5-Trisubstituted oxazoles | rsc.org |

Copper-Catalyzed Syntheses: Copper catalysts offer an economical and efficient alternative for oxazole synthesis. A copper(I)-catalyzed tandem reaction has been developed for the synthesis of 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes, using molecular oxygen as the oxidant. rsc.org This process involves a cycloaddition and oxidative dehydroaromatization mechanism. rsc.org Another copper-catalyzed method involves the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to provide trisubstituted oxazoles. organic-chemistry.org This reaction leverages the abundance and low cost of molecular oxygen as an ideal oxidant. organic-chemistry.org

| Reactants | Catalyst/Reagents | Product | Reference |

| Ethyl 2-isocyanoacetate, Aldehydes | CuBr, O₂ | 4,5-Difunctionalized oxazoles | rsc.org |

| Amines, Alkynes, O₂ | Copper catalyst | Trisubstituted oxazoles | organic-chemistry.org |

Nickel-Catalyzed Syntheses: Nickel catalysts have been employed in cross-coupling reactions to synthesize substituted oxazoles. A notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. nih.govacs.orgacs.org This approach can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, providing a significant advantage over traditional cyclodehydration strategies. nih.govacs.orgacs.org

| Reactants | Catalyst | Product | Reference |

| 2-Methylthio-oxazole, Organozinc reagents | Nickel catalyst | 2-Substituted oxazoles | nih.govacs.orgacs.org |

Van Leusen Oxazole Synthesis and its Variations

The Van Leusen oxazole synthesis, developed in 1972, is a powerful method for preparing 5-substituted oxazoles. ijpsonline.comwikipedia.org The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in a one-step process under mild, basic conditions. ijpsonline.com The mechanism involves the deprotonation of TosMIC, followed by addition to the aldehyde to form an oxazoline (B21484) intermediate. nih.govmdpi.com Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. ijpsonline.comnih.gov

Variations of the Van Leusen synthesis have expanded its utility. For instance, a one-pot reaction using TosMIC, aldehydes, and aliphatic halides in an ionic liquid can produce 4,5-disubstituted oxazoles in high yields. nih.govmdpi.com Microwave-assisted Van Leusen synthesis has also been reported to efficiently produce 5-aryl-1,3-oxazoles. nih.govmdpi.com

| Reactants | Reagent | Product | Reference |

| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole | ijpsonline.comwikipedia.org |

| Aldehyde, Aliphatic halide | Tosylmethyl isocyanide (TosMIC) | 4,5-Disubstituted oxazole | nih.govmdpi.com |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like substituted oxazoles from simple, readily available starting materials in a single synthetic operation. These approaches are valued for their atom economy, reduction of waste, and simplification of purification processes.

A notable one-pot method for generating 2,4,5-trisubstituted oxazoles combines oxazole synthesis with a Suzuki-Miyaura coupling reaction. This approach utilizes a carboxylic acid, an amino acid, and a dehydrative condensing agent, such as (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) (DMT-MM). The resulting intermediate is then subjected to a Nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield the final trisubstituted oxazole with high efficiency. ijpsonline.comtandfonline.com

Acid-promoted multicomponent reactions have also been developed for synthesizing fully substituted oxazoles. One such protocol involves the reaction of arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. This tandem cyclization proceeds via a Robinson-Gabriel-type mechanism and demonstrates broad functional group tolerance. Another advanced MCR is an iodine(III)-catalyzed formal [2+2+1] cycloaddition. This metal-free reaction combines alkynes, nitriles, and an oxygen atom source (like iodoarene with m-CPBA) to regioselectively form 2,4-disubstituted or 2,4,5-trisubstituted oxazoles.

Transition-metal-free MCRs provide a further advantage by avoiding heavy metal contamination in the final products. A t-BuOOH/I2-mediated domino oxidative cyclization has been shown to produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Green Chemistry Principles in Oxazole Synthesis (e.g., Microwave-Assisted, Solvent-Free Methods)

Green chemistry principles are increasingly being integrated into the synthesis of oxazole derivatives to reduce environmental impact by minimizing hazardous substances, decreasing energy consumption, and improving reaction efficiency. ijpsonline.comijpsonline.com Microwave-assisted synthesis has emerged as a prominent green technique, significantly accelerating reaction times and often improving yields compared to conventional heating methods. ijpsonline.comresearchgate.net

For instance, the synthesis of oxazole-dicarboxylic acid derivatives has been achieved through the microwave-induced cyclocondensation of 2,3-dibromosuccinic acid with compounds like amidinocarbamide. nih.gov This method provides the target molecules in high yields (80-87%) in a matter of minutes. nih.gov Similarly, 2,4-disubstituted oxazol-5-ones have been prepared via microwave irradiation of pyrazole-4-carbaldehydes with hippuric acid, sodium acetate, and acetic anhydride (B1165640), showcasing improved reaction times and yields over conventional heating. researchgate.net Microwave irradiation also facilitates the rapid O,N-acylation-cyclodehydration of oximes with acid chlorides to produce novel 2,4,5-trisubstituted oxazoles. nih.gov

Solvent-free reaction conditions represent another cornerstone of green oxazole synthesis. An oxidative, copper-catalyzed, solvent-free annulation method has been developed to synthesize 2,4,5-triarylated oxazoles from ketones and amines under an atmosphere of molecular oxygen at mild temperatures. nih.gov The use of heterogeneous or recyclable catalysts, such as Santa Barbara Amorphous-15 (SBA-15) in the condensation reaction between 2-amino-3-hydroxypyridine (B21099) and benzoyl chloride, further enhances the green credentials of these syntheses by allowing for catalyst recovery and reuse under microwave and solvent-free conditions. ijpsonline.com

The use of aqueous media or ionic liquids as greener solvent alternatives is also being explored. The van Leusen oxazole synthesis, which traditionally uses organic solvents, has been adapted to use water as a medium with the aid of β-cyclodextrin, allowing the reaction to proceed at lower temperatures with catalytic amounts of base. mdpi.com

Synthesis from Carboxylic Acid Precursors

Direct synthesis from carboxylic acids is a highly desirable route for preparing substituted oxazoles, as carboxylic acids are widely available, stable, and versatile starting materials. nih.gov Traditional methods often require the pre-activation of carboxylic acids into more reactive derivatives like acid chlorides or anhydrides. nih.gov However, recent advancements have enabled the direct, one-step transformation of carboxylic acids into 4,5-disubstituted oxazoles.

One highly efficient method employs a stable triflylpyridinium reagent (DMAP-Tf) to activate the carboxylic acid in situ. nih.govacs.org The resulting acylpyridinium salt is then trapped by an isocyanoacetate or tosylmethyl isocyanide (TosMIC). This approach demonstrates broad substrate scope, tolerating various functional groups on both aromatic and aliphatic carboxylic acids, and proceeds under mild conditions to give excellent yields. nih.govacs.org

Another strategy involves the reaction of carboxylic acids with amino acids. For example, 2,4,5-trisubstituted oxazoles can be prepared from a carboxylic acid and an amino acid using a dehydrative condensing agent like DMT-MM. This forms an intermediate that can be further functionalized, for instance, via a Suzuki-Miyaura coupling reaction. ijpsonline.com

The synthesis of heterocyclic dicarboxylic acids, such as 3H-2-guanidino-4,5-dihydro-1,3-oxazole-4,5-dicarboxylic acid, can also start from a dicarboxylic acid precursor. In one microwave-assisted approach, 2,3-dibromosuccinic acid is reacted with amidinocarbamide in the presence of sodium acetate to yield the target oxazole derivative. nih.gov

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity is a critical consideration in the synthesis of multisubstituted oxazoles, ensuring that functional groups are installed at the correct positions on the heterocyclic ring. Several strategies have been developed to achieve high regiocontrol.

For direct arylation of the oxazole core, regioselectivity can be controlled by the choice of solvent and ligand. Palladium-catalyzed C-5 arylation is typically favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents using task-specific phosphine (B1218219) ligands. organic-chemistry.org Metal-free annulation reactions of alkynes and nitriles using an iodine-based catalyst have also been shown to produce 2,4-disubstituted and 2,4,5-trisubstituted oxazoles with high regioselectivity. organic-chemistry.org

A phenomenon known as the "halogen dance" has been exploited for the regiocontrolled synthesis of 2,4,5-trisubstituted-1,3-oxazoles. nih.gov In this process, treatment of a 5-bromo-substituted oxazole with a strong base like lithium diisopropylamide (LDA) at low temperature causes deprotonation at the C-4 position. Upon warming, this intermediate isomerizes to a more stable 5-lithio-4-bromo species, effectively moving the halogen from the C-5 to the C-4 position. This lithiated intermediate can then be trapped with various electrophiles to regioselectively install a substituent at the C-5 position. nih.gov

While the synthesis of the specific achiral target "2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid" does not involve stereoselectivity, the synthesis of chiral analogs is an important area of research. Stereoselective synthesis has been demonstrated in related heterocyclic systems, such as oxadiazoles, starting from chiral α,β-unsaturated carboxylic acids derived from natural products like (−)-myrtenal. nih.govresearchgate.net In these cases, subsequent reactions like dihydroxylation can proceed with high diastereoselectivity, controlled by the existing stereocenters in the starting material. nih.govresearchgate.net These principles could be applied to the synthesis of chiral oxazole-4,5-dicarboxylic acid derivatives if optically active precursors are used.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry is crucial for maximizing the yield and purity of this compound and its analogs.

In the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a systematic study of reaction conditions revealed key factors for yield enhancement. acs.org For the activation of 3-fluorobenzoic acid with a triflylpyridinium reagent, it was found that increasing the amount of base (DMAP) from 1.3 to 1.5 equivalents and raising the reaction temperature to 40 °C resulted in an excellent yield (96%) in just 30 minutes. acs.org A solvent screen demonstrated that dichloromethane (B109758) (CH2Cl2) was superior to other solvents like DMSO, THF, and acetonitrile (B52724) for this particular transformation. acs.org

The following table illustrates the optimization of base and solvent for a model reaction:

| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 1.3 | CH2Cl2 | 25 | 30 | 85 |

| 2 | 1.5 | CH2Cl2 | 40 | 30 | 96 |

| 3 | 1.5 | DMSO | 40 | 30 | 75 |

| 4 | 1.5 | THF | 40 | 30 | 60 |

| 5 | 1.5 | MeCN | 40 | 30 | 55 |

| Data derived from a representative synthesis of 4,5-disubstituted oxazoles. acs.org |

For multicomponent reactions, catalyst choice is paramount. In the synthesis of 2,4,5-trisubstituted oxazoles via a one-pot Suzuki-Miyaura coupling, a Nickel catalyst was found to be effective. ijpsonline.com In other cases, copper or palladium catalysts are employed, and their efficiency can be tuned by the choice of ligands. ijpsonline.comorganic-chemistry.org For thermal or photolytic reactions, such as the decomposition of a diazo compound in acetonitrile to form an oxazole, optimization involves finding the ideal temperature or wavelength. Thermal decomposition at 100°C for one hour was found to give the best result (81% yield) for a specific oxazolylisoxazole synthesis, outperforming photolytic methods or the use of rhodium catalysts. researchgate.net

Chemical Reactivity and Transformations of 2 Phenyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups are the primary centers for reactions such as esterification, amidation, decarboxylation, and anhydride (B1165640) formation. These transformations allow for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Esterification and Amidation Reactions

The carboxylic acid functionalities of 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid can be readily converted into their corresponding esters and amides through standard synthetic protocols.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This reaction proceeds via a Fischer esterification mechanism to yield the corresponding dialkoxycarbonyl derivative.

Amidation can be performed by first activating the carboxylic acid groups. A common method involves converting the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se The resulting highly reactive diacyl chloride is then treated with a primary or secondary amine to furnish the diamide. Alternatively, modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to directly couple the dicarboxylic acid with an amine under milder conditions, avoiding the need for the harsh reagents required for acyl chloride formation. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst), Heat | Dimethyl 2-phenyl-1,3-oxazole-4,5-dicarboxylate |

Decarboxylation Pathways

The removal of one or both carboxylic acid groups from the oxazole (B20620) ring is a potential transformation, although it often requires specific and sometimes harsh conditions. The stability of the heterocyclic ring and the electronic nature of the substituents influence the ease of decarboxylation.

Thermal decarboxylation may be possible at high temperatures, potentially leading to the stepwise loss of carbon dioxide to first form 2-phenyl-1,3-oxazole-4-carboxylic acid and subsequently 2-phenyloxazole. However, such reactions can be unselective and may lead to decomposition.

More controlled decarboxylation can often be achieved using metal catalysis. For instance, palladium-catalyzed decarboxylative coupling reactions have been developed for various heterocyclic carboxylic acids. nih.gov This method involves the formation of a metal-carboxylate complex, followed by the extrusion of CO₂ and subsequent functionalization. Silver-catalyzed oxidative decarboxylation has also been reported as a method for synthesizing oxazoles. nih.gov

Table 2: Potential Decarboxylation Products

| Condition | Product | Notes |

|---|---|---|

| High Temperature (Heat) | 2-Phenyl-1,3-oxazole-4-carboxylic acid | Partial decarboxylation may occur first. |

| High Temperature (Heat) | 2-Phenyloxazole | Full decarboxylation. |

| Metal Catalyst (e.g., Pd or Ag) | 2-Phenyloxazole or functionalized derivatives | Offers a more controlled reaction pathway. nih.gov |

Formation of Anhydrides and Imides

The adjacent positioning of the two carboxylic acid groups at the C4 and C5 positions allows for intramolecular cyclization reactions. Upon heating, typically with a dehydrating agent such as acetic anhydride, this compound can undergo dehydration to form a stable five-membered cyclic anhydride: 2-phenylfuro[3,4-d]oxazole-4,6-dione. researchgate.netnih.govyoutube.com

This cyclic anhydride is a reactive intermediate that can be readily converted into a cyclic imide. Treatment of the anhydride with ammonia (B1221849) or a primary amine, followed by heating to eliminate water, results in the formation of the corresponding 2-phenyl-5H-pyrrolo[3,4-d]oxazole-4,6-dione (an imide) or its N-substituted derivatives.

Table 3: Intramolecular Cyclization Reactions

| Starting Material | Reagents | Product | Product Class |

|---|---|---|---|

| This compound | Acetic Anhydride, Heat | 2-Phenylfuro[3,4-d]oxazole-4,6-dione | Cyclic Anhydride |

| 2-Phenylfuro[3,4-d]oxazole-4,6-dione | Ammonia (NH₃), Heat | 2-Phenyl-5H-pyrrolo[3,4-d]oxazole-4,6-dione | Cyclic Imide |

| 2-Phenylfuro[3,4-d]oxazole-4,6-dione | Methylamine (CH₃NH₂), Heat | 5-Methyl-2-phenyl-5H-pyrrolo[3,4-d]oxazole-4,6-dione | N-Substituted Cyclic Imide |

Reactions of the Oxazole Ring System

The aromatic oxazole ring has its own distinct reactivity, which is significantly modulated by its substituents: the phenyl group at C2 and the two electron-withdrawing carboxylic acid groups at C4 and C5.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the oxazole ring itself is generally disfavored. The oxazole ring is considered an electron-deficient heterocycle, and its reactivity towards electrophiles is significantly lower than that of benzene (B151609). wikipedia.orglibretexts.org Furthermore, the presence of the two strongly electron-withdrawing carboxylic acid groups at the C4 and C5 positions drastically reduces the electron density of the oxazole ring, making it highly deactivated towards electrophilic attack. libretexts.orgmasterorganicchemistry.comnumberanalytics.comchemistrysteps.comdoubtnut.com

In contrast, the phenyl group at the C2 position is an activated ring system. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, will occur preferentially on the phenyl ring. As an activating group, the oxazole substituent directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Table 4: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-1,3-oxazole-4,5-dicarboxylic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-1,3-oxazole-4,5-dicarboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Sulfophenyl)-1,3-oxazole-4,5-dicarboxylic acid |

Nucleophilic Attack and Ring Opening Reactions

While the oxazole ring is resistant to electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic attack. The C2 position is the most electrophilic carbon atom in the oxazole ring, and this electrophilicity is further enhanced by the electron-withdrawing effect of the dicarboxylic acid moieties at C4 and C5. nih.gov

However, direct nucleophilic aromatic substitution on the oxazole ring is rare. wikipedia.org Instead, nucleophilic attack, particularly at the C2 position, often leads to cleavage and opening of the oxazole ring. nih.gov For example, reaction with strong nucleophiles like organolithium reagents can cause deprotonation at C2, which may exist in equilibrium with a ring-opened isonitrile species. wikipedia.org Similarly, treatment with other nucleophiles under certain conditions can result in rearrangement or conversion to other heterocyclic systems. For instance, some oxazoles can be transformed into imidazoles upon treatment with ammonia, which proceeds via a ring-opening and re-cyclization pathway.

Table 5: Reactivity towards Nucleophiles

| Reagent Type | Site of Attack | Predominant Outcome |

|---|---|---|

| Strong Nucleophiles (e.g., R-Li) | C2 | Ring Opening / Cleavage wikipedia.orgnih.gov |

| Amines (e.g., NH₃) | C2 | Potential Ring Transformation (e.g., to an imidazole (B134444) derivative) |

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring, a five-membered aromatic heterocycle, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting either as a diene or a dienophile depending on the substituents and the reaction partner. The presence of electron-withdrawing carboxylic acid groups at the 4 and 5-positions of the oxazole ring in this compound is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C4-C5 double bond, thereby enhancing its reactivity as a dienophile in normal electron-demand Diels-Alder reactions.

In a study involving a structurally related compound, 4-nitro-2-phenyloxazole, the oxazole ring demonstrated its capability to act as an electrophilic dienophile in [4+2] cycloaddition reactions with 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.org This suggests that the electron-deficient nature of the oxazole, amplified by the nitro group, facilitates its participation as the 2π component in the cycloaddition. Similarly, the dicarboxylic acid functionality in the target molecule would also render the oxazole ring electron-poor, favoring its role as a dienophile.

The general course of a Diels-Alder reaction involving an oxazole as the dienophile leads to the formation of a bicyclic adduct. This intermediate can then undergo further transformations, often leading to the formation of highly substituted pyridine (B92270) or furan (B31954) derivatives through a retro-Diels-Alder reaction involving the cleavage of the oxygen bridge.

Table 1: Examples of Diels-Alder Reactions with Substituted Oxazoles

| Diene | Oxazole Dienophile | Product Type | Reference |

| 2,3-Dimethylbuta-1,3-diene | 4-Nitro-2-phenyloxazole | Bicyclic Adduct | rsc.org |

| Cyclohexa-1,3-diene | 4-Nitro-2-phenyloxazole | Bicyclic Adduct | rsc.org |

This table is illustrative and based on a related compound due to the lack of specific data for this compound.

Reactivity of the Phenyl Substituent

A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole, a different but related heterocyclic system, revealed that the reaction conditions significantly impact the product distribution. rsc.org Nitration with nitric acid alone predominantly yielded products with p-nitrophenyl groups, while the use of mixed acids (nitric and sulfuric acid) or nitronium tetrafluoroborate (B81430) favored the formation of m-nitration products. rsc.org This highlights the complex interplay of reagents and the electronic nature of the heterocyclic substituent in directing electrophilic substitution on the phenyl ring.

For this compound, it is anticipated that under strongly acidic conditions typical for many electrophilic aromatic substitutions (e.g., nitration, halogenation, sulfonation), the phenyl ring would be deactivated, and substitution would primarily occur at the meta positions.

Table 2: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Nitrophenyl)-1,3-oxazole-4,5-dicarboxylic acid |

| Bromination | Br₂/FeBr₃ | 2-(3-Bromophenyl)-1,3-oxazole-4,5-dicarboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(4,5-Dicarboxy-1,3-oxazol-2-yl)benzenesulfonic acid |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution, as specific experimental data for the target molecule is not available.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for the transformations of this compound are not extensively documented in the available literature. However, the mechanisms of key reactions involving the oxazole core, such as the Diels-Alder reaction, are well-established for related structures.

The Diels-Alder reaction of an oxazole with a dienophile is a concerted pericyclic reaction that proceeds through a cyclic transition state. In the case where the oxazole-4,5-dicarboxylic acid derivative acts as a dienophile, the reaction with a diene would involve the formation of two new sigma bonds in a single step. The initial bicyclic adduct contains an oxygen bridge, which is often unstable and can undergo a retro-Diels-Alder reaction, leading to the formation of a furan derivative, or a more complex rearrangement cascade to yield a pyridine.

The formation of pyridines from oxazoles via a Diels-Alder reaction with an alkyne dienophile, followed by a retro-Diels-Alder reaction, is a well-known synthetic strategy. semanticscholar.org In this sequence, the oxazole acts as the 4π component (diene). The initial cycloaddition forms a bicyclic adduct which then loses the oxygen bridge as a small molecule (e.g., water or an alcohol if the dienophile is an enol ether) to aromatize into the pyridine ring. While the dicarboxylic acid groups in the target molecule would disfavor its role as a diene, derivatives such as the corresponding diesters might undergo such reactions under specific conditions.

The mechanism of electrophilic substitution on the phenyl ring follows the classical arenium ion pathway. An electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A subsequent deprotonation step at the site of attack restores the aromaticity of the ring, resulting in the substituted product. The directing effect of the oxazole substituent is rationalized by the relative stability of the possible arenium ion intermediates. For a meta-directing group like the 2-oxazolyl moiety, the positive charge in the arenium ion intermediates for ortho and para attack would be placed on the carbon atom directly attached to the deactivating heterocyclic ring, which is energetically unfavorable.

Spectroscopic and Structural Elucidation Techniques for 2 Phenyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy In the ¹H NMR spectrum, the protons of the phenyl group are expected to produce signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons in the ortho positions are likely to be deshielded compared to the meta and para protons due to their proximity to the electron-withdrawing oxazole (B20620) ring. The two carboxylic acid protons are highly deshielded and would likely appear as a single, broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to strong hydrogen bonding.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carboxylic acid carbonyl carbons are expected to resonate at a significant downfield shift (δ > 160 ppm). The carbons of the oxazole ring (C2, C4, and C5) and the phenyl ring would appear in the δ 120-165 ppm range. The C2 carbon, bonded to both nitrogen and oxygen, is anticipated to be the most deshielded among the heterocyclic ring carbons. mdpi.com In related 2-phenyl-oxazole structures, the carbon atoms of the oxazole ring have been assigned to specific chemical shifts, providing a basis for comparison. mdpi.combiointerfaceresearch.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid | ¹H | > 10.0 | Broad Singlet | Highly deshielded due to acidity and hydrogen bonding. |

| Phenyl (ortho) | ¹H | 7.9 - 8.2 | Multiplet | Deshielded by proximity to the oxazole ring. |

| Phenyl (meta, para) | ¹H | 7.4 - 7.7 | Multiplet | Typical aromatic region. |

| Carboxylic Acid (C=O) | ¹³C | > 160 | Singlet | Characteristic for carbonyl carbons in acids. |

| Oxazole (C2) | ¹³C | ~161 | Singlet | Bonded to N and O; highly deshielded. |

| Oxazole (C4, C5) | ¹³C | 130 - 150 | Singlet | Attached to carboxylic acid groups. |

| Phenyl (ipso) | ¹³C | ~125 | Singlet | Carbon attached to the oxazole ring. |

| Phenyl (ortho, meta, para) | ¹³C | 126 - 135 | Singlet | Aromatic carbons. |

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum for this compound would be dominated by features from the carboxylic acid, phenyl, and oxazole groups.

The most prominent feature in the IR spectrum would be a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. mdpi.com A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid groups is expected around 1700-1730 cm⁻¹. The C=N stretching vibration of the oxazole ring and the C=C stretching vibrations from both the oxazole and phenyl rings would appear in the 1500-1650 cm⁻¹ region. dtu.dk Finally, C-O stretching bands associated with the oxazole ring and the carboxylic acids would be visible in the 1200-1300 cm⁻¹ range. nih.gov

Interactive Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |

| C=N Stretch | Oxazole Ring | 1600 - 1650 | Medium-Strong |

| C=C Stretch | Phenyl & Oxazole Rings | 1500 - 1620 | Medium-Strong |

| C-O Stretch | Oxazole & Carboxylic Acid | 1200 - 1300 | Strong |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. nih.gov

The fragmentation pattern in the mass spectrum would offer further structural confirmation. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentation would likely involve characteristic losses. Common fragmentation pathways would include:

Decarboxylation: Loss of one or both carboxyl groups as CO₂ (a loss of 44 Da per group).

Loss of Water: Elimination of H₂O (18 Da).

Formation of Benzoyl Cation: Cleavage can lead to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Ring Fragmentation: The oxazole ring itself can undergo cleavage to produce smaller charged fragments.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure / Loss | Predicted m/z | Notes |

| [M]⁺ | 247.03 | Molecular Ion |

| [M - H₂O]⁺ | 229.02 | Loss of water |

| [M - CO₂]⁺ | 203.04 | Loss of one carboxylic acid group |

| [M - 2CO₂]⁺ | 159.05 | Loss of both carboxylic acid groups |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation, a common fragment for benzoyl compounds |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

UV-Vis Spectroscopy for Electronic Structure Characterization

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The conjugated system formed by the phenyl ring linked to the 1,3-oxazole ring is a strong chromophore. This system is expected to exhibit intense π → π* transitions, resulting in strong absorption in the UV region. researchgate.net For similar 2,5-disubstituted oxadiazole and oxazole systems, absorption maxima (λ_max) are typically observed in the range of 250-350 nm. rsc.orgmdpi.com The presence of the carboxylic acid groups may cause a slight shift in the absorption maximum depending on the solvent and its pH.

Interactive Table 4: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Associated Transition |

| λ_max | 250 - 350 nm | π → π* |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles of this compound.

A crystal structure would reveal the planarity of the oxazole ring and the dihedral angle between the oxazole and phenyl rings. nih.gov Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Due to the presence of two carboxylic acid groups, extensive intermolecular hydrogen bonding is expected, likely leading to the formation of dimers, chains, or sheet-like supramolecular structures. nih.gov This information is invaluable for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, data from related structures like 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) provide examples of molecular conformations and packing in similar heterocyclic systems. ul.ie

Interactive Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Significance |

| Bond Lengths & Angles | Confirms the covalent framework and identifies any structural strain. |

| Dihedral Angles | Defines the 3D conformation, especially the twist between the phenyl and oxazole rings. |

| Crystal System & Space Group | Describes the overall symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the basic repeating unit of the crystal. |

| Hydrogen Bonding Network | Details the key intermolecular interactions that stabilize the crystal structure. |

| π-π Stacking Interactions | Identifies potential stacking between aromatic rings in the crystal lattice. |

Theoretical and Computational Studies on 2 Phenyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid from first principles. Methods such as Density Functional Theory (DFT) and Ab Initio are standard tools for these investigations.

DFT and Ab Initio methods are employed to elucidate the electronic structure of a molecule. These calculations can determine properties such as the distribution of electron density, dipole moment, and polarizability. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to study its structural parameters and electronic properties. ajchem-a.com Similar approaches could be applied to this compound to understand how the phenyl and dicarboxylic acid groups influence the electronic environment of the oxazole (B20620) ring.

A crucial step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For oxazole derivatives, computational studies often perform geometry optimization to obtain accurate bond lengths, bond angles, and dihedral angles. ajchem-a.com For instance, in a study of 4,5-diphenyl-2-oxazole propionic acid (oxaprozin), both Hartree-Fock (HF) and DFT methods with a 6-31G(d,p) basis set were used to investigate its molecular structure. researchgate.net These optimized geometries are essential for subsequent calculations of other properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. ajchem-a.com For example, the HOMO-LUMO gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole was calculated to be 4.4815 eV, suggesting good kinetic stability. ajchem-a.com An FMO analysis of this compound would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into its reactivity in chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not readily found, this technique is valuable for understanding the behavior of molecules in different environments, such as in solution or interacting with biological macromolecules. For a different heterocyclic compound, a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe, MD simulations were used to elucidate its interactions with a model cell membrane. nih.govmdpi.com Such simulations could potentially be used to explore the conformational dynamics and intermolecular interactions of this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at a molecular level. While a specific computational study on the reaction mechanism involving this compound is not available, computational modeling has been used to explore the formation of other oxadiazoles. For instance, the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole has been a subject of quantum chemical modeling. A plausible reaction mechanism for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids involves the in-situ formation of an acylpyridinium salt followed by cyclization. nih.gov

Structure-Property Relationship Studies (excluding clinical/biological activity)

Computational studies are instrumental in establishing relationships between the molecular structure of a compound and its physical or chemical properties. By systematically modifying the structure of a molecule in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can develop structure-property relationships. This approach is common in materials science and drug design. For various oxazole and oxadiazole derivatives, computational methods have been used to correlate structural features with properties like nonlinear optical (NLO) behavior and electronic characteristics. researchgate.net For example, DFT has been used extensively to examine organic NLO materials by calculating their first-order hyperpolarizability. researchgate.net Such studies on this compound and its analogs could predict how modifications to the phenyl or carboxylic acid groups would impact its physicochemical properties.

Applications and Functionalization Strategies of 2 Phenyl 1,3 Oxazole 4,5 Dicarboxylic Acid

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The 2-phenyl-1,3-oxazole-4,5-dicarboxylic acid scaffold is a privileged building block for constructing more complex molecular architectures. The dicarboxylic acid functionality at the 4 and 5 positions of the oxazole (B20620) ring serves as a handle for a wide range of chemical transformations, enabling its incorporation into larger, multifunctional systems.

The carboxylic acid groups can be readily converted into other functional groups such as esters, amides, acid chlorides, and hydrazides. researchgate.net This versatility allows for the synthesis of a diverse library of derivatives. For example, the reaction of related oxazole carboxylic acids with thionyl chloride converts the acid to a more reactive acid chloride, which can then be coupled with amines or other nucleophiles to form amide bonds. sci-hub.se This fundamental reactivity is crucial for building peptide-like structures or for attaching the oxazole core to other molecular fragments.

Furthermore, the oxazole ring itself is a stable aromatic system, often synthesized from carboxylic acids and isocyanide derivatives. nih.gov While many synthetic routes focus on creating the oxazole ring, the pre-formed this compound can serve as a starting point for further elaboration. The carboxylic acid groups can be subjected to reactions like Curtius degradation, which can lead to ring-fission or rearrangement, providing pathways to novel heterocyclic systems. researchgate.net These transformations highlight the role of this compound not just as a passive scaffold but as an active participant in the construction of diverse chemical entities.

Table 1: Key Reactions and Derivatives of Oxazole Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| 2-Phenyloxazole-4-carboxylic acid | Thionyl chloride, then an amine | 2-Phenyloxazole-4-carboxamide | Synthesis of bioactive molecules |

| Oxazole-4,5-dicarboxylic acid | Alcohols, acid catalyst | Oxazole-4,5-dicarboxylate ester | Intermediate for polymerization |

Coordination Chemistry and Metal Complex Formation

The presence of two adjacent carboxylic acid groups makes this compound an excellent chelating ligand for metal ions. The oxygen atoms of the carboxylate groups, along with the nitrogen atom of the oxazole ring, can act as coordination sites, allowing the molecule to bind strongly to metal centers. This property is extensively used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

Although research specifically detailing this compound as a ligand is emerging, extensive studies on the closely related 2-phenyl-1H-imidazole-4,5-dicarboxylic acid demonstrate the potential of this ligand type. The imidazole-based ligand has been successfully used to synthesize a variety of MOFs with different dimensionalities (1D, 2D, and 3D) and topologies by coordinating with metal ions such as Cd(II), Pb(II), Sr(II), Mn(II), and various lanthanides. researchgate.netrsc.orgnih.gov These structures often exhibit interesting properties like porosity and luminescence, driven by the combination of the rigid organic linker and the metal nodes.

The geometric constraints of the oxazole dicarboxylate ligand, with its two carboxylic acid groups positioned on the five-membered ring, dictate the potential coordination angles and thus the resulting framework architecture. By analogy with its imidazole (B134444) counterpart, this compound is expected to form stable, multidimensional networks with transition metals and lanthanides, making it a promising candidate for creating novel MOFs with tailored properties for applications in gas storage, catalysis, and sensing.

Applications in Materials Science (e.g., Polymers, Dyes, Fluorescent Materials)

The unique combination of a rigid, aromatic oxazole core and reactive dicarboxylic acid groups makes this compound a valuable monomer for the synthesis of high-performance polymers. The two carboxylic acid functions can react with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the 2-phenyl-1,3-oxazole unit into the polymer backbone is expected to impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics.

The oxazole moiety is a well-known fluorophore and is found in many fluorescent compounds. nih.gov Derivatives of oxadiazole, a related heterocycle, have been developed as efficient fluorescent sensors for metal ions like Zn(II), exhibiting a "turn-on" fluorescence response upon coordination. nih.gov The extended π-conjugated system of the 2-phenyl-1,3-oxazole core suggests that materials derived from it could possess inherent fluorescence. This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. mdpi.comnih.gov

Furthermore, the aromatic nature of the scaffold makes it a suitable building block for organic dyes. By attaching auxochromic (color-enhancing) and chromophoric (color-bearing) groups to the core structure, it is possible to synthesize azo dyes and other colorants. biointerfaceresearch.commdpi.comsemanticscholar.org The properties of these dyes, such as their absorption wavelength and color intensity, can be fine-tuned by modifying the substituents on the phenyl ring or by extending the conjugation of the system.

Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials)

The inherent electronic and optical properties of the 2-phenyl-1,3-oxazole scaffold make it an attractive precursor for advanced organic materials used in optoelectronics. The oxazole ring can act as either an electron donor or acceptor depending on its substitution, facilitating the creation of donor-π-acceptor (D-π-A) structures. nih.gov Such structures are fundamental to the design of materials with significant intramolecular charge transfer (ICT) character, which is crucial for applications in nonlinear optics, photovoltaics, and light-emitting devices.

The synthesis of polymers and oligomers incorporating the this compound unit can lead to conjugated materials with tunable band gaps and charge transport properties. The rigid and planar nature of the oxazole ring helps to promote intermolecular π-π stacking, which is beneficial for charge mobility in organic semiconductors. By carefully selecting the co-monomers for polymerization, it is possible to control the electronic properties of the resulting material, making it suitable for use as an active layer in organic field-effect transistors (OFETs) or as an emitter in OLEDs. The fluorescence of oxazole derivatives is often sensitive to the local environment, such as solvent polarity or pH, which can be exploited in the design of responsive optoelectronic devices and sensors. nih.govmdpi.com

Development of Analogs for Structure-Activity Relationship Studies (Focus on synthesis and scaffold, not specific biological results)

To explore and optimize the properties of materials and molecules derived from this compound, chemists systematically synthesize analogs to establish structure-activity relationships (SAR). This involves modifying the core scaffold at its three main positions: the phenyl ring at position 2, and the carboxylic acid groups at positions 4 and 5.

Synthetic Strategies for Analog Development:

Modification of the Phenyl Ring: A variety of substituted benzoyl chlorides or benzoic acids can be used in the initial synthesis of the oxazole ring to introduce different functional groups (e.g., -Cl, -F, -OCH₃, -NO₂) onto the phenyl ring. This allows for the tuning of the electronic properties (electron-donating or -withdrawing character) of the entire molecule. biointerfaceresearch.com

Functionalization of the Carboxylic Acids: The dicarboxylic acids can be converted into a wide range of derivatives. For instance, esterification with different alcohols can modulate solubility and steric hindrance. Amidation with various primary or secondary amines introduces new functional groups and can alter intermolecular interactions like hydrogen bonding. nih.gov

These synthetic efforts create libraries of related compounds, allowing researchers to systematically study how specific structural changes influence properties like coordination behavior, fluorescence quantum yield, polymer characteristics, or reactivity.

Table 2: Examples of Synthetic Modifications for SAR Studies

| Modification Site | Synthetic Approach | Example of Resulting Analog | Purpose of Modification |

|---|---|---|---|

| C2 Phenyl Ring | Use of substituted benzoyl chloride in synthesis | 2-(4-Chlorophenyl)-1,3-oxazole-4,5-dicarboxylic acid | Modulate electronic properties |

| C4/C5 Carboxylic Acids | Reaction with various amines (e.g., N,N-diisopropylethylamine) | 2-Phenyl-1,3-oxazole-4,5-dicarboxamide | Alter solubility and hydrogen bonding |

| Heterocyclic Core | Cyclocondensation with different starting materials | 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | Evaluate impact of heteroatom change |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The synthesis of the oxazole (B20620) core has been a subject of extensive research, moving beyond traditional methods toward more efficient and scalable strategies. For a molecule like 2-Phenyl-1,3-oxazole-4,5-dicarboxylic acid, whose utility is linked to its specific substitution pattern, these advancements are critical.

One of the most established methods for creating the oxazole ring is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. nih.gov This reaction is known for its reliability in forming 5-substituted oxazoles from aldehydes. nih.gov Modern iterations of this method are being explored to improve yields and broaden substrate scope, which could be adapted for precursors of this compound.

More recent developments focus on the direct synthesis of highly substituted oxazoles from readily available starting materials. For instance, an expedient method has been developed for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. nih.gov This approach avoids the need to pre-activate the carboxylic acid and demonstrates broad functional group tolerance, making it a potentially powerful tool for producing derivatives of this compound. nih.gov The reaction proceeds through an in-situ generated acylpyridinium salt, which is then trapped with an isocyanide. nih.gov

Other emerging strategies include copper-catalyzed reactions using redox-active esters and electrochemical methods that enable deoxygenative synthesis from carboxylic acids. nih.gov Tandem reactions, such as the aza-Wittig/Michael/isomerization sequence of vinyliminophosphorane with acyl chlorides, offer a one-pot synthesis for 2,4,5-trisubstituted oxazoles, showcasing the innovative pathways being developed to access complex oxazole structures. organic-chemistry.org

| Synthetic Method | Key Reactants | Advantages | Reference |

| van Leusen Synthesis | Aldehydes, Tosylmethylisocyanide (TosMIC) | Well-established, reliable for 5-substituted oxazoles. | nih.gov |

| Triflylpyridinium Method | Carboxylic Acids, Isocyanoacetates | Direct, single-step from carboxylic acids; good functional group tolerance. | nih.gov |

| Copper-Catalyzed Cyclization | α-Diazoketones, Nitriles | Efficient protocol for 2,4,5-trisubstituted oxazoles. | researchgate.net |

| Tandem Aza-Wittig Reaction | Vinyliminophosphorane, Acyl Chlorides | One-pot synthesis, mild conditions, no catalyst required. | organic-chemistry.org |

Advanced Functionalization for Specific Non-Clinical Applications

Research is actively exploring the modification of the this compound scaffold to create materials with tailored properties. The dicarboxylic acid groups at the 4 and 5 positions are particularly significant, as they serve as ideal anchor points for building larger molecular architectures.

The chemical versatility of the oxazole ring allows for a range of modifications to optimize its properties for specific uses. numberanalytics.com These functionalization strategies are crucial for integrating the compound into advanced materials. For example, derivatives of oxazole-4-carboxylic acid have been used as building blocks in the synthesis of complex natural products and other bioactive molecules. researchgate.net The carboxylic acid moieties on this compound can be converted into esters, amides, or other functional groups, enabling its use as a monomer for polymerization or as a ligand for metal-organic frameworks (MOFs).

The potential applications in materials science are broad, including the development of new polymers and dyes. numberanalytics.com Oxazole-based compounds are being investigated for their utility in optoelectronics, leveraging the aromatic and electronically active nature of the heterocyclic ring. numberanalytics.com The phenyl group at the 2-position and the dicarboxylic acids at the 4 and 5-positions provide a rigid and functionalizable core structure that is desirable for creating stable and ordered materials.

Integration with Emerging Technologies in Chemical Synthesis

The synthesis of complex molecules like this compound is benefiting from the integration of modern technologies that enhance efficiency, control, and sustainability. numberanalytics.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. It has been shown to promote the rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides to produce novel 2,4,5-trisubstituted oxazole derivatives. nih.gov This technology can significantly reduce reaction times and improve yields, making the synthesis of such compounds more practical.

Furthermore, the development of novel catalytic systems, including metal-catalyzed cyclizations, is expanding the toolbox for oxazole synthesis. researchgate.netnumberanalytics.com These catalysts can enable reactions under milder conditions and with greater selectivity, which is crucial for synthesizing complex molecules with sensitive functional groups. nih.gov The pursuit of sustainable synthesis methods is an ongoing trend, aiming to reduce the environmental impact of chemical production through more efficient and eco-friendly processes. numberanalytics.com

Challenges and Opportunities in Oxazole Chemistry

Despite significant progress, challenges remain in the field of oxazole chemistry. One of the primary hurdles is the development of scalable and cost-effective synthesis methods suitable for large-scale production. numberanalytics.com Many current lab-scale syntheses rely on harsh reaction conditions, such as high temperatures or the use of strong acids and bases, which can be difficult to implement industrially. numberanalytics.com The potential for side reactions, leading to the formation of imidazole (B134444) or oxazoline (B21484) derivatives, also needs to be carefully managed. numberanalytics.com

However, these challenges are accompanied by immense opportunities. The oxazole ring is a versatile scaffold with a wide range of potential applications beyond its well-known role in medicinal chemistry. numberanalytics.comtandfonline.com Its unique electronic properties and chemical reactivity make it an attractive component for materials science, agrochemicals, and catalysis. numberanalytics.comnumberanalytics.com The continued exploration of new synthetic routes and functionalization strategies will unlock the full potential of oxazole-based compounds. The development of more robust and sustainable synthetic methods will be key to their widespread adoption in various technological fields. numberanalytics.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-phenyl-1,3-oxazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of phenyl-substituted precursors with dicarboxylic acid derivatives. For example, describes a one-step carboxylation method using CO₂ under strong basic conditions for furan-2,5-dicarboxylic acid, which could be adapted for oxazole derivatives . Key parameters include reaction time (e.g., reflux for 4–18 hours, as in ), solvent choice (e.g., DMSO or ethanol), and catalyst (e.g., glacial acetic acid for imine formation). Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization (water-ethanol mixtures, as in ).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretches ~1700 cm⁻¹, oxazole ring vibrations ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .

- XRD : Single-crystal X-ray diffraction determines molecular geometry, hydrogen bonding (e.g., O–H···O interactions), and packing motifs .

Q. How should researchers handle thermal stability analysis of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition stages. For example, reports TGA for imidazole-dicarboxylic acid derivatives, showing stability up to 250°C. Differential scanning calorimetry (DSC) can detect phase transitions or melting points .

Advanced Research Questions

Q. How do conflicting crystallographic data from different synthesis methods inform structural optimization?

- Methodological Answer : Contradictions may arise from solvent polarity (e.g., DMSO vs. ethanol) or temperature gradients during crystallization. For example, highlights how solvothermal vs. room-temperature synthesis of lanthanide coordination polymers alters hydrogen-bonding networks. Researchers should compare XRD data across methods and use Hirshfeld surface analysis (as in ) to quantify intermolecular interactions .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer : Inconsistent bioactivity (e.g., anti-inflammatory effects in ) may stem from impurities or stereochemical variations. Validate purity via HPLC (>95%) and test enantiomers separately. Use dose-response assays (e.g., LPS-induced NO production in RAW264.7 cells) with controls (e.g., ERK/JNK pathway inhibitors) to confirm mechanistic consistency .

Q. How can coordination polymers of this compound be engineered for catalytic or luminescent applications?

- Methodological Answer : Design MOFs by reacting the dicarboxylic acid with metal ions (e.g., Zn²⁺, as in ). Optimize porosity via linker length (e.g., phenyl vs. pyridyl groups) and evaluate applications:

- Catalysis : Test CO₂ adsorption or acid-catalyzed reactions.

- Luminescence : Measure fluorescence emission (e.g., blue-light-emitting diodes in ) using UV-Vis and photoluminescence spectroscopy .

Q. What computational methods validate experimental data for this compound’s electronic properties?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental FT-IR/NMR with theoretical vibrational frequencies and chemical shifts. Compare HOMO-LUMO gaps with UV-Vis spectra to predict reactivity .

Data Contradiction Analysis

Q. How to address inconsistent thermal degradation profiles reported in literature?

- Methodological Answer : Variations in TGA data (e.g., decomposition onset at 200°C vs. 250°C) may arise from sample hydration or crystallinity. Replicate experiments under controlled humidity and compare with PXRD to assess amorphous/crystalline content .

Q. Why do different synthetic routes yield conflicting bioactivity outcomes?

- Methodological Answer : Byproducts (e.g., unreacted aldehydes in ) or polymorphs (e.g., cis/trans isomers) can alter bioactivity. Use column chromatography for purification and SC-XRD to confirm stereochemistry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.